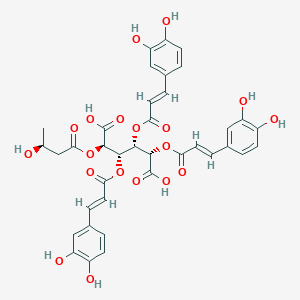
Leontopodic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leontopodic acid is a natural product found in Leontopodium alpinum and Filago congesta with data available.
Scientific Research Applications
Antioxidative Properties
Leontopodic acid, a compound isolated from Edelweiss (Leontopodium alpinum Cass.), demonstrates significant antioxidative effects. This was evidenced in the Briggs-Rauscher model and the Trolox equivalent antioxidant capacity method. Moreover, this compound offers protection against oxidative DNA damage, highlighting its potential as a natural antioxidant (Schwaiger et al., 2005).
Anti-Inflammatory Effects
Concentrated ethanol extracts of Edelweiss callus cultures, containing a high concentration of this compound, have shown anti-inflammatory properties. This includes protection against UV-driven damage in primary human keratinocytes and inhibition of inflammatory gene expression in endothelial cells, suggesting its potential in treating chronic inflammatory skin diseases and bacterial and atherogenic inflammation (Lulli et al., 2012).
Neuroprotective Effect in Alzheimer’s Disease
This compound has shown potential neuroprotective effects against amyloid beta peptide-induced oxidative apoptosis in Alzheimer’s disease. This compound helps maintain oxidative stress balance, reduce reactive oxygen species levels, and modulate related protein expressions, suggesting its utility in neuroprotection (Zhang et al., 2019).
Chemoprotective Against Mycotoxin-Induced Cell Damage
This compound exhibits chemoprotective properties against mycotoxin-induced cell damage. It protects cells by potentially increasing detoxifying enzymes, showcasing its application in mitigating mycotoxin-related health risks (Costa et al., 2009).
Spectrum-Effect Relationships and Anti-Inflammatory Activities
This compound is also part of the spectrum-effect relationships studied in Leontopodium leontopodioides (Willd.) Beauv. for its anti-inflammatory activities. High-performance liquid chromatography analyses have identified bioactive compounds correlating with anti-inflammatory effects, which include this compound (Zhao et al., 2019).
Properties
Molecular Formula |
C37H34O19 |
|---|---|
Molecular Weight |
782.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-[(3S)-3-hydroxybutanoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C37H34O19/c1-18(38)14-31(48)56-35(37(51)52)33(54-29(46)12-6-20-3-9-23(40)26(43)16-20)32(53-28(45)11-5-19-2-8-22(39)25(42)15-19)34(36(49)50)55-30(47)13-7-21-4-10-24(41)27(44)17-21/h2-13,15-18,32-35,38-44H,14H2,1H3,(H,49,50)(H,51,52)/b11-5+,12-6+,13-7+/t18-,32-,33-,34-,35+/m0/s1 |
InChI Key |
FJCOTRVRFQSFDP-YVFVATBNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)OC(=O)/C=C/C1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)O)O |
Canonical SMILES |
CC(CC(=O)OC(C(C(C(C(=O)O)OC(=O)C=CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)O)O |
synonyms |
leontopodic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)
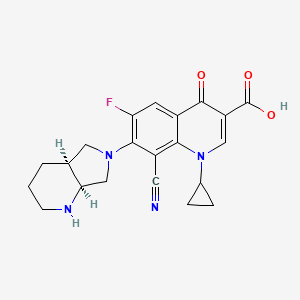
![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)

![2-[1-(Aminomethyl)-3,4-dimethylcyclopentyl]acetic acid](/img/structure/B1243448.png)

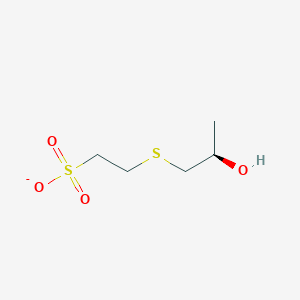

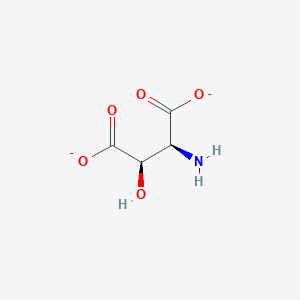
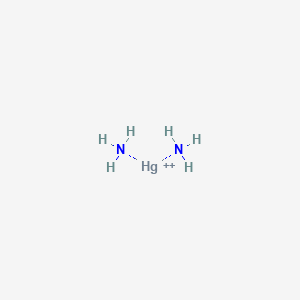
![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)


